molecular formula C20H32N2O3S2 B11356029 N-[2-(tert-butylsulfanyl)ethyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-[2-(tert-butylsulfanyl)ethyl]-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11356029
M. Wt: 412.6 g/mol
InChI Key: QFQIKERDMNBAKG-UHFFFAOYSA-N
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Description

N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by the presence of a piperidine ring, a tert-butylsulfanyl group, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tert-Butylsulfanyl Group: This step involves the reaction of a suitable sulfanyl precursor with the piperidine ring under controlled conditions.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced via a sulfonylation reaction, often using methanesulfonyl chloride as the sulfonylating agent.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

    Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the original compound with modified functional groups.

    Substitution: Products with new substituents replacing the methanesulfonyl group.

Scientific Research Applications

N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(TERT-BUTYLSULFANYL)ETHYL]-4-METHYLBENZENE-1-SULFONAMIDE: Similar structure but with a different sulfonamide group.

    N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: Similar structure with a different position of the methyl group on the phenyl ring.

Uniqueness

N-[2-(TERT-BUTYLSULFANYL)ETHYL]-1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of both the tert-butylsulfanyl and methanesulfonyl groups provides distinct chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C20H32N2O3S2

Molecular Weight

412.6 g/mol

IUPAC Name

N-(2-tert-butylsulfanylethyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H32N2O3S2/c1-16-6-5-7-17(14-16)15-27(24,25)22-11-8-18(9-12-22)19(23)21-10-13-26-20(2,3)4/h5-7,14,18H,8-13,15H2,1-4H3,(H,21,23)

InChI Key

QFQIKERDMNBAKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCCSC(C)(C)C

Origin of Product

United States

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